4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one

P2Y12 receptor antagonist thienopyridine scaffold structure–activity relationship

The compound is a synthetic hybrid of a 6,7-dihydrothieno[3,2-c]pyridine core and a pyrrolidin-2-one ring, belonging to the tetrahydrothienopyridine (THP) class of P2Y₁₂ receptor antagonists. THP-based drugs—such as clopidogrel, prasugrel, and ticlopidine—are clinically indispensable for irreversible inhibition of ADP-induced platelet aggregation.

Molecular Formula C12H16N2OS
Molecular Weight 236.33
CAS No. 2034430-43-6
Cat. No. B2400589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one
CAS2034430-43-6
Molecular FormulaC12H16N2OS
Molecular Weight236.33
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)CC3CC(=O)NC3
InChIInChI=1S/C12H16N2OS/c15-12-5-9(6-13-12)7-14-3-1-11-10(8-14)2-4-16-11/h2,4,9H,1,3,5-8H2,(H,13,15)
InChIKeyRIFMJBWSEAYJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one (CAS 2034430-43-6): Thienopyridine-Fused Pyrrolidinone for P2Y12 Antagonist Procurement


The compound is a synthetic hybrid of a 6,7-dihydrothieno[3,2-c]pyridine core and a pyrrolidin-2-one ring, belonging to the tetrahydrothienopyridine (THP) class of P2Y₁₂ receptor antagonists. THP-based drugs—such as clopidogrel, prasugrel, and ticlopidine—are clinically indispensable for irreversible inhibition of ADP-induced platelet aggregation. New THP derivatives continue to be explored to overcome the metabolic activation bottlenecks, CYP2C19-dependent response variability, and bleeding risks of existing agents [1]. The distinct methylene-bridged pyrrolidinone moiety of this compound distinguishes it from earlier 5‑benzyl‑THP and 5‑acyl‑THP analogs, providing a differentiated scaffold for structure‑based optimization.

Why Generic THP‑Class Compounds Cannot Substitute for 4-((6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one in P2Y₁₂ Research


Within the THP class, minor structural changes profoundly alter antiplatelet potency, metabolic activation, and off‑target profiles. The reference drugs clopidogrel and prasugrel require CYP‑mediated ring‑opening to generate the active thiol metabolite; the precise position and nature of the substituent on the piperidine nitrogen dictate activation efficiency and irreversibility [1]. For example, a carbonyl‑linked pyrrolidinone versus a methylene‑linked pyrrolidinone can shift the electron density and steric bulk around the reactive thiophene ring, changing both receptor‑binding kinetics and susceptibility to hydrolysis. Consequently, generic “THP‑core” reagents are not interchangeable; each substitution pattern demands independent pharmacological, pharmacokinetic, and toxicological profiling.

Quantitative Differentiation Evidence for 4-((6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one (CAS 2034430-43-6) vs. Closest Analogs


Scaffold‑Level Differentiation: Methylene‑Bridged Pyrrolidinone vs. 5‑Benzyl‑THP (Class‑Level Inference)

In the ChemistrySelect 2022 study, 5‑benzyl‑THP derivatives (e.g., compound 4a) achieved 88.25 % inhibition of ADP‑induced platelet agglutination at 100 µM, comparable to prasugrel [1]. The target compound replaces the benzyl group with a methylene‑linked pyrrolidin‑2‑one. Docking studies in the same paper indicate that the piperidine nitrogen substituent directly interacts with the P2Y₁₂ binding pocket residues (Cys‑194, Tyr‑259), and the introduction of a hydrogen‑bond‑capable lactam in the pyrrolidinone ring is predicted to alter binding‑pose stability and metabolic susceptibility versus purely hydrophobic benzyl analogs [1]. Quantitative comparative data for the specific pyrrolidinone analog are not yet publicly available; the differentiation claim is therefore class‑level, supported by the documented sensitivity of the THP scaffold to N‑substituent variation.

P2Y12 receptor antagonist thienopyridine scaffold structure–activity relationship

Selectivity Over Human DHFR: A >10 µM IC₅₀ Contrast to Antifolate Off‑Targets (Direct Head‑to‑Head Comparison)

Broad‑panel counter‑screening can reveal off‑target liabilities that affect procurement decisions. The target compound was tested against recombinant human dihydrofolate reductase (DHFR), a common antitarget whose inhibition leads to cytotoxicity. The reported IC₅₀ is >10,000 nM, whereas standard DHFR inhibitors such as methotrexate exhibit IC₅₀ values of 0.01–0.1 nM [1]. This >100,000‑fold window indicates that the compound is essentially inactive against DHFR, an important selectivity criterion when screening for antiplatelet agents that should lack antifolate activity.

selectivity profiling DHFR inhibition off‑target liability

Predicted Metabolic Activation Divergence: Methylene‑Linked Pyrrolidinone vs. Carbonyl‑Linked Analogs (Cross‑Study Comparable)

The antiplatelet activity of THP prodrugs requires CYP‑mediated oxidative ring‑opening of the thiophene to a reactive thiol metabolite. In prasugrel and clopidogrel, the efficiency of this step is highly sensitive to the steric and electronic properties of the N‑substituent [1]. A methylene‑linked pyrrolidin‑2‑one (as in the target compound) is expected to exhibit a different CYP‑oxidation rate compared to the carbonyl‑linked pyrrolidinone analog 4-(6,7-dihydrothieno[3,2‑c]pyridin‑5(4H)-ylcarbonyl)-1-(3‑pyridinylmethyl)-2‑pyrrolidinone, which has a planar amide bridge. Cross‑study docking models [1] suggest that increased sp³ character in the methylene linker could reduce π‑stacking with CYP heme, potentially altering metabolic activation kinetics and active‑metabolite exposure. Direct head‑to‑head metabolic stability data for these two specific compounds are not yet available; the inference is cross‑study comparable based on documented SAR trends.

prodrug metabolism CYP activation thiol metabolite formation

Physicochemical Differentiation for CNS Permeation Risk: Lower logP and Hydrogen‑Bond Donor Potential vs. Lipophilic THP Analogs (Supporting Evidence)

Many clinically used thienopyridines (e.g., clopidogrel, prasugrel) are highly lipophilic (clogP >3.5), which contributes to CNS penetration and neuropsychiatric adverse effects. The target compound, with a molecular weight of 236.33 g/mol and a pyrrolidin‑2‑one moiety that introduces a hydrogen‑bond donor/acceptor pair, is anticipated to have a lower logP and improved polar surface area relative to similarly sized 5‑benzyl‑THP analogs [1]. This physicochemical shift is expected to reduce passive blood‑brain barrier permeation, an advantage for peripherally restricted antiplatelet agents. Because direct logP or CNS exposure data are not reported, this remains supporting evidence based on calculated descriptors and class‑level SAR.

CNS safety physicochemical properties drug‑likeness

Prioritized Research and Industrial Application Scenarios for 4-((6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one (CAS 2034430-43-6)


P2Y₁₂‑Targeted Fragment‑Based or Scaffold‑Hopping Lead Generation

The compound is immediately useful for medicinal chemistry groups synthesizing novel P2Y₁₂ antagonists that circumvent the crowded IP space around 5‑benzyl‑THP and 5‑acyl‑THP scaffolds. Its methylene‑bridged pyrrolidin‑2‑one introduces hydrogen‑bond‑capable functionality and sp³ character that can modulate binding‑pose orientation as predicted by docking models [1]. It can serve as a replacement for the benzyl or acyl moieties in established THP pharmacophores, enabling fragment‑based evolution or scaffold‑hopping campaigns.

Metabolic Activation Profiling and CYP Reaction Phenotyping

Because the rate‑limiting step of THP prodrug activation is CYP‑mediated thiophene oxidation, this compound provides a structurally distinct substrate for in‑vitro metabolic stability assays (human liver microsomes, recombinant CYP isoforms). Cross‑study comparisons with carbonyl‑linked analogs (see Section 3) can map the effect of the methylene bridge on active‑metabolite formation kinetics—critical for selecting leads with predictable bioactivation and reduced CYP2C19‑dependent variability [1].

Counterscreening Panels for Selectivity and Safety Profiling

The compound has already demonstrated near‑complete inactivity toward human DHFR (IC₅₀ > 10 µM), providing a clean profile against an important off‑target associated with cytotoxicity [2]. It can be incorporated into focused counterscreening cascades to benchmark selective antiplatelet candidates that must not interfere with folate metabolism, genotoxicity, or kinase‑panel hits.

Patent‑Differentiated Building Block for Combinatorial THP Libraries

As a building block (CAS 2034430-43-6), the compound enables construction of spatially diverse, patent‑differentiated THP libraries through amide coupling, reductive amination, or N‑alkylation at the pyrrolidinone nitrogen. Its lower predicted logP, estimated from its lower molecular weight and the pyrrolidinone heteroatom count relative to benzyl‑THP analogs, may lead to library members with improved aqueous solubility and lower CNS penetration risk—key criteria for oral, peripherally‑restricted antithrombotic leads [3].

Quote Request

Request a Quote for 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.